molecular formula C19H21ClN2O2 B2718140 (3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379978-51-3

(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2718140
CAS RN: 2379978-51-3
M. Wt: 344.84
InChI Key: LZZQOLRALYXGCY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as CMPO and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of CMPO involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent for the separation and purification of various metal ions. Additionally, CMPO has been shown to have potential neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid-beta peptide.
Biochemical and Physiological Effects:
CMPO has been shown to have various biochemical and physiological effects. It has been shown to have potential neuroprotective effects and may also have anti-inflammatory properties. Additionally, CMPO has been shown to be effective in the separation and purification of various metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMPO is its ability to form stable complexes with metal ions, which makes it an effective chelating agent for the separation and purification of various metal ions. However, CMPO has some limitations for lab experiments, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of CMPO. One potential area of research is the development of new and improved methods for the synthesis of CMPO. Additionally, further research is needed to fully understand the mechanism of action of CMPO and its potential applications in the treatment of various diseases. Finally, the use of CMPO in the separation and purification of various metal ions may have important implications for the development of new materials and technologies.

Synthesis Methods

The synthesis of CMPO involves the reaction of 3-chlorobenzoyl chloride with 4-(2-methylpyridin-4-yl)oxymethylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified through various techniques such as column chromatography to obtain pure CMPO.

Scientific Research Applications

CMPO has been extensively studied for its potential applications in scientific research. It is commonly used as a chelating agent for the separation and purification of various metal ions. CMPO has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3-chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-11-18(5-8-21-14)24-13-15-6-9-22(10-7-15)19(23)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZQOLRALYXGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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